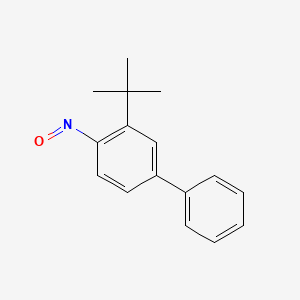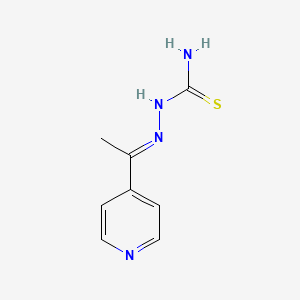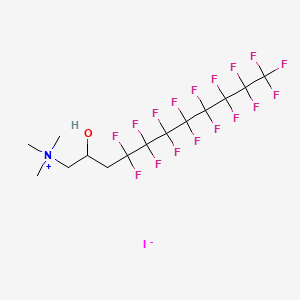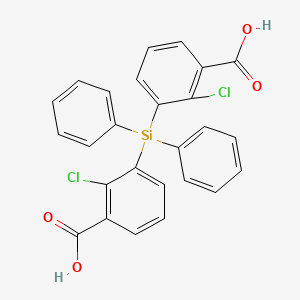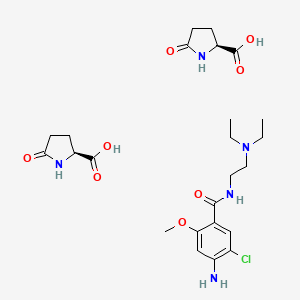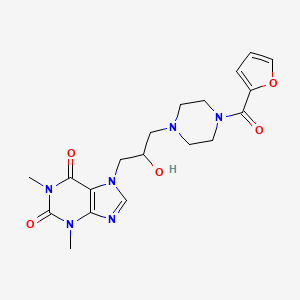![molecular formula C11H22O4 B12703165 [(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate](/img/structure/B12703165.png)
[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate is an organic compound characterized by its unique structure, which includes a hydroxyl group and a hydroxymethyl group attached to a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate typically involves the esterification of [(3R)-5-hydroxy-3-(hydroxymethyl)pentanol] with pentanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes as catalysts can also be explored to achieve a more environmentally friendly synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: The major products include ketones and carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced during the reaction.
Applications De Recherche Scientifique
[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active alcohol and acid components, which can then participate in further biochemical reactions.
Comparaison Avec Des Composés Similaires
[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate can be compared with similar compounds such as:
[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] acetate: This compound has an acetate group instead of a pentanoate group, leading to different reactivity and applications.
[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] butanoate: The butanoate ester has a shorter carbon chain, which can affect its physical and chemical properties.
Propriétés
Formule moléculaire |
C11H22O4 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-11(14)15-8-6-10(9-13)5-7-12/h10,12-13H,2-9H2,1H3/t10-/m1/s1 |
Clé InChI |
JIPOXCIXDYWGCK-SNVBAGLBSA-N |
SMILES isomérique |
CCCCC(=O)OCC[C@@H](CCO)CO |
SMILES canonique |
CCCCC(=O)OCCC(CCO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


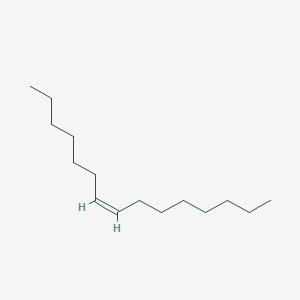

![Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate](/img/structure/B12703102.png)
